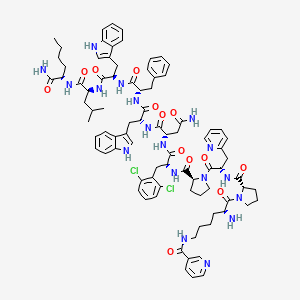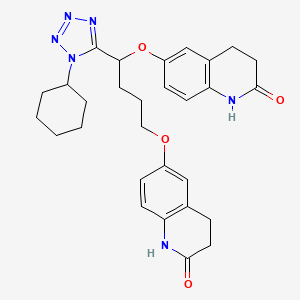
(3-Methoxyphenyl)(1-((trimethylsilyl)oxy)cyclopentyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methoxyphenyl)(1-((trimethylsilyl)oxy)cyclopentyl)methanone is an organic compound with the molecular formula C16H24O3Si. This compound is known for its unique structural features, which include a methoxyphenyl group and a trimethylsilyloxy group attached to a cyclopentyl ring. It is primarily used in research settings and has various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxyphenyl)(1-((trimethylsilyl)oxy)cyclopentyl)methanone typically involves the reaction of 3-methoxybenzoyl chloride with 1-(trimethylsilyloxy)cyclopentane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether group. The product is then purified using column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3-Methoxyphenyl)(1-((trimethylsilyl)oxy)cyclopentyl)methanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used under basic conditions.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
(3-Methoxyphenyl)(1-((trimethylsilyl)oxy)cyclopentyl)methanone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Methoxyphenyl)(1-((trimethylsilyl)oxy)cyclopentyl)methanone involves its interaction with specific molecular targets. The methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, while the trimethylsilyloxy group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Phenyl(trimethylsilyl)methanone
- Cyclopentyl(trimethylsilyl)methanone
- Methoxyphenyl(trimethylsilyl)methanone
Uniqueness
(3-Methoxyphenyl)(1-((trimethylsilyl)oxy)cyclopentyl)methanone is unique due to the presence of both a methoxyphenyl group and a trimethylsilyloxy group attached to a cyclopentyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C16H24O3Si |
|---|---|
Molecular Weight |
292.44 g/mol |
IUPAC Name |
(3-methoxyphenyl)-(1-trimethylsilyloxycyclopentyl)methanone |
InChI |
InChI=1S/C16H24O3Si/c1-18-14-9-7-8-13(12-14)15(17)16(10-5-6-11-16)19-20(2,3)4/h7-9,12H,5-6,10-11H2,1-4H3 |
InChI Key |
HCCYMRFHRVVOMF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2(CCCC2)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


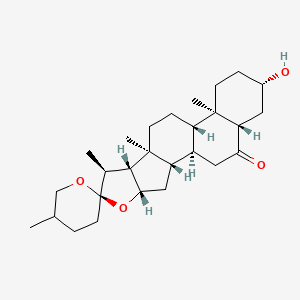
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[(2,5-dioxopyrrol-1-yl)amino]ethyl]pentanamide](/img/structure/B13836227.png)
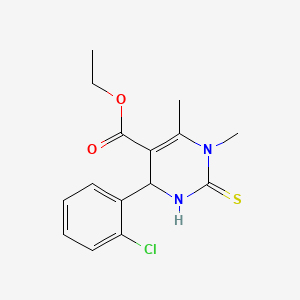

![4-[2-(piperidin-1-yl)ethyl]-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B13836242.png)
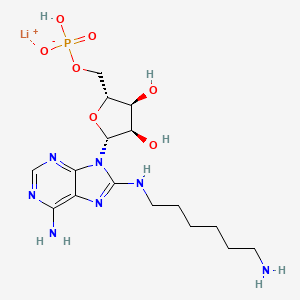
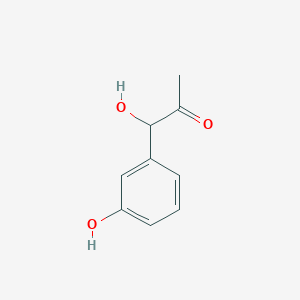
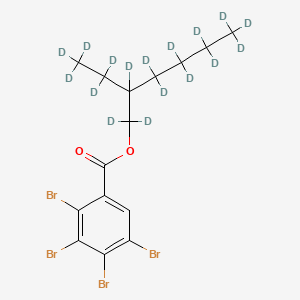
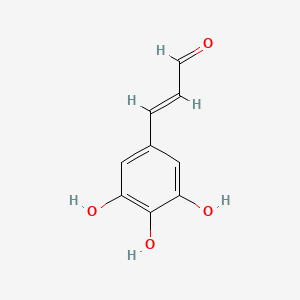
![ethyl 9-[(2R,5S)-4,5-diacetyloxy-6-(acetyloxymethyl)-3-(1,3-dioxoisoindol-2-yl)oxan-2-yl]oxynonanoate](/img/structure/B13836275.png)

![2-Furanamine, 5-[[3-ethyl-6-(1-methylethyl)-7H-pyrazolo[5,1-c]-1,2,4-triazol-7-ylidene]methyl]-N,N-dimethyl-](/img/structure/B13836285.png)
